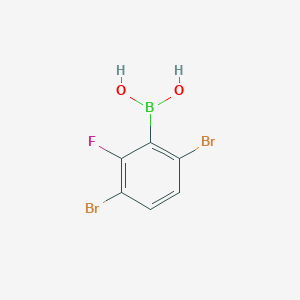

3,6-Dibromo-2-fluorophenylboronic acid

Description

BenchChem offers high-quality 3,6-Dibromo-2-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dibromo-2-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,6-dibromo-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBr2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALJKPUYTUFGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBr2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584634 | |

| Record name | (3,6-Dibromo-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-92-0 | |

| Record name | (3,6-Dibromo-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-2-fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dibromo-2-fluorophenylboronic Acid

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3,6-dibromo-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles that govern the experimental choices.

Introduction: The Significance of 3,6-Dibromo-2-fluorophenylboronic Acid

3,6-Dibromo-2-fluorophenylboronic acid is a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and advanced materials. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of two bromine atoms and a fluorine atom on the phenyl ring offers multiple points for further functionalization, allowing for the construction of diverse and intricate molecular architectures. The fluorine substituent, in particular, can modulate the electronic properties and metabolic stability of the final compounds, a desirable feature in drug design.[3]

Synthesis Strategy: Directed Ortho-Metalation and Borylation

The synthesis of 3,6-dibromo-2-fluorophenylboronic acid is most effectively achieved through a directed ortho-metalation followed by a borylation sequence. This strategy leverages the directing ability of the fluorine atom in the starting material, 1,4-dibromo-2-fluorobenzene, to achieve regioselective lithiation at the C2 position.[3][4] The subsequent reaction of the resulting organolithium intermediate with a suitable boron electrophile, such as triisopropyl borate, yields the corresponding boronate ester, which is then hydrolyzed to the desired boronic acid.[5]

The choice of an organolithium-mediated pathway over a Grignard-based approach is predicated on the generally higher reactivity and regioselectivity of organolithium reagents in directed metalation reactions, especially at low temperatures.[6]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3,6-dibromo-2-fluorophenylboronic acid.

Detailed Synthesis Protocol

This protocol is based on established methodologies for the synthesis of substituted phenylboronic acids.[7][8]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Amount (Molar Eq.) |

| 1,4-Dibromo-2-fluorobenzene | 1435-52-5 | C₆H₃Br₂F | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | C₄H₉Li | 1.1 |

| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | - |

| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | - |

| Diethyl ether | 60-29-7 | C₄H₁₀O | - |

| Brine (saturated aq. NaCl) | 7647-14-5 | NaCl | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | - |

Step-by-Step Procedure

-

Reaction Setup and Inert Atmosphere:

-

A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

1,4-Dibromo-2-fluorobenzene (1.0 eq.) is added to the flask, followed by anhydrous tetrahydrofuran (THF) to dissolve the starting material. The choice of THF as a solvent is crucial as it effectively solvates the organolithium intermediate and is suitable for low-temperature reactions.[9]

-

-

Directed Ortho-Metalation (Lithiation):

-

The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is critical to prevent side reactions and ensure the regioselectivity of the lithiation.[2]

-

n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly. The fluorine atom directs the lithium to the adjacent ortho position (C2), which is the most acidic proton due to the inductive effect of the fluorine.[3][4]

-

The reaction mixture is stirred at -78 °C for an additional 1-2 hours to ensure complete formation of the organolithium intermediate.

-

-

Borylation:

-

Triisopropyl borate (1.2 eq.) is added dropwise to the reaction mixture at -78 °C.[5] This borate is a good electrophile that readily reacts with the nucleophilic organolithium species.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. This allows for the complete formation of the triisopropyl boronate ester.

-

-

Hydrolysis and Workup:

-

The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The acidic workup serves to hydrolyze the boronate ester to the desired boronic acid.[10] The hydrolysis of boronic esters is a well-established method for the preparation of boronic acids.[11]

-

The aqueous layer is separated and extracted with diethyl ether (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or an organic solvent mixture like ethyl acetate/hexanes, to afford 3,6-dibromo-2-fluorophenylboronic acid as a white solid.[12][13] Purification of boronic acids can sometimes be challenging due to their polarity and tendency to form anhydrides (boroxines).[14]

-

Safety and Handling Precautions

-

n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.[9]

-

1,4-Dibromo-2-fluorobenzene is an irritant.[15]

-

Triisopropyl borate is flammable and an irritant.[7]

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

The synthesis of 3,6-dibromo-2-fluorophenylboronic acid via directed ortho-metalation of 1,4-dibromo-2-fluorobenzene followed by borylation is a reliable and efficient method. The key to success lies in the careful control of reaction parameters, particularly temperature and the exclusion of moisture. This in-depth guide provides the necessary details and scientific rationale to enable researchers to successfully synthesize this important building block for their research and development endeavors.

References

-

Wikipedia. (n.d.). Boronic acid. In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Ishida, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3505–3509. Available at: [Link]

-

Anderson, K. W., et al. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 19(7), 801–807. Available at: [Link]

-

Reddit. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

-

National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved January 7, 2026, from [Link]

-

Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). The synthesis of tri-isopropyl borate. Retrieved January 7, 2026, from [Link]

-

Chempedia. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Available at: [Link]

-

Chemdad. (n.d.). Triisopropyl borate. Retrieved January 7, 2026, from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). (3,6-dibromo-2-fluorophenyl)boronic acid. Retrieved January 7, 2026, from [Link]

-

European Publication Server. (2020). SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). n-Butyllithium. In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Hairui Chemical. (n.d.). (3,6-dibromo-2-fluorophenyl)boronic acid. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.

-

MDPI. (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Retrieved January 7, 2026, from [Link]

-

AMRI. (n.d.). Boronic Acid, Biaryl, Grignard & Organolithium. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). (3-bromo-2-fluorophenyl)boronic acid. Retrieved January 7, 2026, from [Link]

-

PubMed. (n.d.). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard.... Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2,4-Dibromo-1-fluorobenzene. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved January 7, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,4-DIBROMO-2-FLUOROBENZENE | CAS 1435-52-5. Retrieved January 7, 2026, from [Link]

Sources

- 1. 870778-92-0|(3,6-Dibromo-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. baranlab.org [baranlab.org]

- 5. benchchem.com [benchchem.com]

- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. Triisopropyl borate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 10. Boronic acid - Wikipedia [en.wikipedia.org]

- 11. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1,4-Dibromo-2-fluorobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to 3,6-Dibromo-2-fluorophenylboronic Acid for Researchers and Drug Development Professionals

Foreword: Navigating the Complexities of a Highly Functionalized Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the demand for intricate and highly functionalized molecular scaffolds is ever-present. 3,6-Dibromo-2-fluorophenylboronic acid (CAS No. 870778-92-0) emerges as a pivotal reagent in this context. Its unique substitution pattern—a fluorine atom flanked by two bromine atoms on a phenylboronic acid core—offers a trifecta of reactive sites, enabling a sophisticated and sequential approach to molecular elaboration. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this versatile building block, grounded in established scientific principles and practical, field-proven insights.

Core Physicochemical Characteristics

Understanding the fundamental properties of a reagent is paramount to its effective application. The physicochemical characteristics of 3,6-Dibromo-2-fluorophenylboronic acid are summarized below. It is important to note that while some experimental data is available, other values are derived from predictive models and should be considered as such.

| Property | Value | Source |

| CAS Number | 870778-92-0 | [1] |

| Molecular Formula | C₆H₄BBr₂FO₂ | [2] |

| Molecular Weight | 297.71 g/mol | [2] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Boiling Point (predicted) | 373 °C at 760 mmHg | [3] |

| Flash Point (predicted) | 179.4 °C | [3] |

| Refractive Index (predicted) | 1.625 | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Acidity (pKa): The pKa of a boronic acid is a critical parameter, particularly in the context of Suzuki-Miyaura coupling, as it influences the formation of the active boronate species. The acidity of phenylboronic acids is modulated by the electronic nature of the substituents on the aromatic ring[5][6]. The electron-withdrawing nature of the fluorine and bromine atoms in 3,6-dibromo-2-fluorophenylboronic acid is expected to increase its Lewis acidity, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8)[5]. Experimental determination of the precise pKa value is recommended for specific applications and can be achieved via potentiometric or spectrophotometric titration[5][7].

Spectroscopic and Analytical Characterization

Definitive structural confirmation of 3,6-Dibromo-2-fluorophenylboronic acid relies on a combination of spectroscopic techniques. While a peer-reviewed, fully assigned spectrum for this specific compound is not publicly available, the expected spectral features can be inferred from the analysis of similar fluorinated and brominated phenylboronic acids[4][8][9].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atom. The exact chemical shifts will be influenced by the deshielding effects of the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the boron atom will likely appear as a broad signal. The chemical shifts will be significantly influenced by the attached halogens.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is indicative of its electronic environment. The multiplicity of this signal will be determined by coupling to the neighboring aromatic protons[4].

-

¹¹B NMR: The boron NMR spectrum will show a characteristic signal for a tricoordinate boronic acid, typically in the range of 27-33 ppm[10].

A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, LC-MS, and UPLC data, which can be requested for detailed analysis[2].

Synthesis and Handling

Synthetic Strategy: A Grignard Approach

The synthesis of arylboronic acids is a well-established field, with several reliable methods available[11]. A common and effective strategy for the preparation of 3,6-Dibromo-2-fluorophenylboronic acid involves the formation of a Grignard reagent from a suitable precursor, followed by quenching with a trialkyl borate.

Figure 1: General workflow for the synthesis of 3,6-Dibromo-2-fluorophenylboronic acid.

Experimental Protocol: Synthesis of 3,6-Dibromo-2-fluorophenylboronic acid

This protocol is a representative procedure based on established methods for the synthesis of similar boronic acids and should be optimized for specific laboratory conditions.

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the addition funnel, place a solution of 1,4-dibromo-2-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF)[12].

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation and Hydrolysis:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2 M) at 0 °C.

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

-

Workup and Purification:

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 3,6-dibromo-2-fluorophenylboronic acid by recrystallization from a suitable solvent system (e.g., a mixture of a polar solvent and a nonpolar solvent) or by column chromatography on silica gel.

-

Safety and Handling

3,6-Dibromo-2-fluorophenylboronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE). A safety data sheet (SDS) from AOBChem provides specific handling and safety information[5].

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 3,6-dibromo-2-fluorophenylboronic acid is as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[13][14]. The presence of two bromine atoms allows for selective and sequential couplings, providing a pathway to complex biaryl and polyaryl structures. The fluorine atom can also influence the electronic properties and biological activity of the final products.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3,6-Dibromo-2-fluorophenylboronic acid

This generalized protocol is based on established methods for Suzuki-Miyaura reactions and can be adapted for specific substrates and desired outcomes[11][15][16][17].

-

Reaction Setup:

-

To a flame-dried Schlenk tube or microwave vial, add 3,6-dibromo-2-fluorophenylboronic acid (1.0-1.5 equivalents), the desired aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand, 1-5 mol%).

-

Seal the vessel with a septum or cap.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a mixture of toluene/ethanol/water, dioxane/water, or DMF/water) via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the required time (ranging from a few hours to overnight). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

For microwave-assisted reactions, irradiate the mixture at a set temperature and time.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

-

Conclusion and Future Outlook

3,6-Dibromo-2-fluorophenylboronic acid stands as a testament to the power of strategic molecular design. Its unique arrangement of reactive handles provides chemists with a powerful tool for the synthesis of complex and novel molecular architectures. As the demand for sophisticated small molecules continues to grow in drug discovery and materials science, the utility of such highly functionalized building blocks will undoubtedly expand. Further research into the specific reactivity and applications of this compound will continue to unlock its full potential, paving the way for the creation of next-generation therapeutics and advanced materials.

References

-

Madry, A., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3362. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2007. [Link]

-

Popik, V. V. (2021). On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules, 26(16), 4983. [Link]

-

Wuts, P. G. M., et al. (2018). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 24(72), 19366-19371. [Link]

-

University of Strathclyde. (n.d.). pKa measurement. Retrieved from [Link]

-

da Silva, J. P., et al. (2014). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 52(11), 695-699. [Link]

-

Wuts, P. G. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Biomacromolecules, 19(12), 4567-4575. [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR (b) 13 C NMR (c) 19 F NMR, and (d) 11 B NMR spectrum of.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

-

Hairui Chemical. (n.d.). (3,6-dibromo-2-fluorophenyl)boronic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

AOBChem. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-dibromo-2-fluorophenylboronic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Retrieved from [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

-

MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. PubChemLite - 3,6-dibromo-2-fluorophenylboronic acid (C6H4BBr2FO2) [pubchemlite.lcsb.uni.lu]

- 13. (3,6-dibromo-2-fluorophenyl)boronic acid_870778-92-0_Hairui Chemical [hairuichem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,6-Dibromo-2-fluorophenylboronic Acid for Advanced Research Applications

This guide provides a comprehensive technical overview of 3,6-Dibromo-2-fluorophenylboronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical identity, safety protocols, synthetic considerations, and its pivotal role in modern synthetic chemistry, particularly in the realm of cross-coupling reactions.

Core Chemical Identity and Properties

3,6-Dibromo-2-fluorophenylboronic acid is a polysubstituted aromatic boronic acid. The strategic placement of two bromine atoms and a fluorine atom on the phenyl ring, in conjunction with the boronic acid functional group, makes it a highly versatile reagent for the synthesis of complex organic molecules. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the boronic acid and the aromatic ring, offering unique opportunities for selective chemical transformations.

A thorough understanding of its fundamental properties is crucial for its effective application. The key identifiers and physicochemical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 870778-92-0 | [1] |

| IUPAC Name | (3,6-Dibromo-2-fluorophenyl)boronic acid | [2] |

| Chemical Formula | C₆H₄BBr₂FO₂ | [2] |

| Molecular Weight | 297.71 g/mol | |

| Canonical SMILES | B(C1=C(C=CC(=C1F)Br)Br)(O)O | [2] |

| InChI Key | KALJKPUYTUFGLI-UHFFFAOYSA-N | [2] |

| Appearance | White to off-white solid (typical for phenylboronic acids) | |

| Melting Point | Not available. For the related isomer (3,5-Dibromo-2-fluorophenyl)boronic acid, the melting point is reported as 256-275 °C. | [3] |

| Solubility | Generally soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. |

Safety, Handling, and Storage: A Self-Validating System

Hazard Identification and Precautionary Measures:

Based on analogous compounds, 3,6-Dibromo-2-fluorophenylboronic acid should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory tract irritation.

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Phenylboronic acids can be sensitive to moisture and light.

Synthetic Pathways: A Generalized Approach

While a specific, detailed synthetic protocol for 3,6-Dibromo-2-fluorophenylboronic acid is not extensively documented in readily accessible literature, its synthesis can be logically approached based on established methodologies for the preparation of arylboronic acids. The most common and effective method involves the conversion of an aryl halide to an organometallic intermediate, followed by quenching with a borate ester and subsequent hydrolysis.

A plausible synthetic route would start from 1,4-dibromo-2-fluorobenzene.

Step-by-Step Conceptual Protocol:

-

Formation of the Organometallic Intermediate: 1,4-Dibromo-2-fluorobenzene would be dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium (n-BuLi), would be added dropwise to perform a lithium-halogen exchange, selectively replacing one of the bromine atoms with lithium. Alternatively, a Grignard reagent could be formed by reacting with magnesium metal. The choice of which bromine is replaced can be influenced by the electronic and steric environment.

-

Borylation: The resulting organolithium or Grignard reagent is then quenched by the dropwise addition of a trialkyl borate, such as trimethyl borate (B(OMe)₃), at low temperature. This forms a boronate ester intermediate.

-

Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl) to convert the boronate ester into the final 3,6-Dibromo-2-fluorophenylboronic acid.

-

Purification: The product would then be extracted from the aqueous layer with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application

3,6-Dibromo-2-fluorophenylboronic acid is an exemplary substrate for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate. The presence of two bromine atoms on the phenyl ring of the title compound allows for selective or double cross-coupling reactions, providing a pathway to highly substituted biaryl and polyaryl structures.

Detailed Experimental Protocol: A Representative Example

The following is a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction using 3,6-Dibromo-2-fluorophenylboronic acid with a generic aryl halide.

Materials:

-

3,6-Dibromo-2-fluorophenylboronic acid

-

Aryl halide (e.g., 4-methoxyphenyl iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate)

-

Solvent system (e.g., toluene and water)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,6-Dibromo-2-fluorophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water). To this suspension, add the palladium catalyst (typically 2-5 mol%).

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

The causality behind these choices is critical: the base activates the boronic acid for transmetalation to the palladium center, and the biphasic solvent system with a phase-transfer catalyst (often inherent in the ligands) facilitates the interaction of the organic and inorganic reagents. The inert atmosphere is crucial to prevent the degradation of the palladium(0) catalyst.

Spectroscopic Characterization: Predicted Data

-

¹H NMR: The spectrum would likely show two aromatic protons, each exhibiting coupling to the fluorine atom and to each other. The chemical shifts would be in the aromatic region (typically 7.0-8.0 ppm), with the exact positions influenced by the deshielding effects of the bromine and fluorine atoms. The boronic acid protons (-B(OH)₂) would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used.

-

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbon attached to the boron atom would likely be a broad signal. The other carbons would show characteristic chemical shifts influenced by the attached halogens, with C-F and C-Br couplings potentially observable.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom, with coupling to the adjacent aromatic protons. The chemical shift would be in the typical range for an aryl fluoride.

-

¹¹B NMR: A single, potentially broad signal is expected in the region characteristic of arylboronic acids (typically 25-35 ppm relative to BF₃·OEt₂). The broadness is due to the quadrupolar nature of the boron nucleus.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of 3,6-Dibromo-2-fluorophenylboronic acid makes it a valuable precursor in the synthesis of a variety of complex molecules with potential applications in:

-

Drug Discovery: The resulting biaryl structures are common motifs in many biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the positions of the bromine atoms allow for further functionalization to explore structure-activity relationships.

-

Materials Science: Polyaryl structures synthesized using this building block can be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials where the electronic properties of conjugated systems are critical.

Conclusion

3,6-Dibromo-2-fluorophenylboronic acid is a potent and versatile building block for advanced organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, provides a reliable pathway for the construction of complex, polysubstituted aromatic compounds. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, will enable researchers to fully leverage its synthetic potential in the pursuit of novel pharmaceuticals and advanced materials.

References

-

PubChem. (3,6-dibromo-2-fluorophenyl)boronic acid. National Center for Biotechnology Information. [Link].

-

Hairui Chemical. (3,6-dibromo-2-fluorophenyl)boronic acid. [Link].

-

PubChemLite. 3,6-dibromo-2-fluorophenylboronic acid (C6H4BBr2FO2). [Link].

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link].

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,6-Dibromo-2-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dibromo-2-fluorophenylboronic acid is a synthetically versatile organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a detailed exploration of the molecular architecture of this compound, drawing upon crystallographic data from analogous structures, computational chemistry principles, and spectroscopic evidence. We will delve into the influential roles of its substituents—the sterically demanding bromine atoms and the electronegative fluorine atom—on the orientation of the boronic acid group and the overall molecular conformation. Furthermore, this guide will present a plausible synthetic pathway and discuss its potential applications, particularly in the realm of Suzuki-Miyaura cross-coupling reactions and as a building block in drug discovery.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity and selectivity of a phenylboronic acid in such reactions are not merely governed by the presence of the boronic acid functional group, but are profoundly influenced by the nature and position of other substituents on the phenyl ring.

3,6-Dibromo-2-fluorophenylboronic acid presents a particularly interesting case study. The ortho-fluorine atom can engage in intramolecular interactions that modulate the acidity and reactivity of the boronic acid moiety. The two bromine atoms, positioned flanking the boronic acid group, introduce significant steric hindrance and electronic effects, which can be strategically exploited to control the regioselectivity of cross-coupling reactions. Understanding the interplay of these structural features is paramount for its effective application.

Molecular Structure and Conformational Analysis

The precise arrangement of atoms in 3,6-Dibromo-2-fluorophenylboronic acid dictates its chemical behavior. While a specific crystal structure for this exact molecule is not publicly available, a comprehensive understanding can be built by examining the crystal structure of the parent 2-fluorophenylboronic acid and employing computational analysis to predict the influence of the bromine substituents.

Insights from the Crystal Structure of 2-Fluorophenylboronic Acid

The crystal structure of 2-fluorophenylboronic acid reveals several key features that are foundational to understanding its more complex analogue.[3] In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[4] This is characterized by a syn-anti arrangement of the hydroxyl groups, which facilitates the formation of a stable eight-membered ring through intermolecular hydrogen bonds between the boronic acid moieties of two molecules.

A critical conformational feature of ortho-substituted phenylboronic acids is the dihedral angle between the plane of the phenyl ring and the C-B(OH)₂ plane. For 2-fluorophenylboronic acid, this twist is observed to be around 25 degrees.[4] This deviation from planarity is a consequence of minimizing steric repulsion between the ortho-substituent and the boronic acid group.

Furthermore, the presence of the ortho-fluorine atom introduces the possibility of a weak intramolecular O-H···F hydrogen bond.[5][6] This interaction can influence the conformational preference of the B(OH)₂ group, favoring a conformation where one of the hydroxyl groups is oriented towards the fluorine atom.

Predicted Conformation of 3,6-Dibromo-2-fluorophenylboronic Acid: A Computational Perspective

The introduction of two bulky bromine atoms at the 3- and 6-positions of the 2-fluorophenylboronic acid scaffold is expected to have a pronounced impact on its conformation.

Key Predicted Structural Features:

-

Increased Dihedral Angle: The steric hindrance imposed by the bromine atom at the 6-position (ortho to the boronic acid group) will likely force a greater twist of the B(OH)₂ group out of the plane of the phenyl ring. This is a strategy to alleviate the steric clash between the large bromine atom and the hydroxyl groups of the boronic acid. Computational studies on similarly crowded phenylboronic acids have shown that increased steric bulk in the ortho position leads to a larger dihedral angle.

-

Intramolecular Interactions: The potential for an intramolecular O-H···F hydrogen bond remains. Computational analysis of 2-fluorophenylboronic acid suggests that this interaction is stabilizing.[5][6] In 3,6-Dibromo-2-fluorophenylboronic acid, this interaction would likely persist, influencing the rotational orientation of the boronic acid group.

-

Conformational Isomers: Like other phenylboronic acids, 3,6-Dibromo-2-fluorophenylboronic acid can exist as different conformers due to the rotation of the O-H bonds.[7][8] The primary conformers are typically referred to as syn-syn, syn-anti, and anti-anti, describing the orientation of the hydroxyl protons relative to the C-B bond. The relative energies of these conformers will be influenced by a delicate balance of steric effects and intramolecular hydrogen bonding.

The following table summarizes the predicted and known structural parameters, drawing a comparison with the parent 2-fluorophenylboronic acid.

| Parameter | 2-Fluorophenylboronic Acid (Experimental/Calculated) | 3,6-Dibromo-2-fluorophenylboronic acid (Predicted) | Rationale for Prediction |

| Dimerization in Solid State | Forms hydrogen-bonded dimers[4] | Likely to form hydrogen-bonded dimers | This is a common packing motif for phenylboronic acids. |

| C-B-O-H Dihedral Angles | Conformational isomers exist[7] | Conformational isomers will exist | Rotation around the B-O bonds is a low-energy process. |

| Phenyl Ring to B(OH)₂ Dihedral Angle | ~25°[4] | > 25° | Increased steric hindrance from the ortho-bromine atom. |

| Intramolecular O-H···F Hydrogen Bond | Possible and stabilizing[5][6] | Likely to be present and influence conformation | The proximity of the ortho-fluorine and hydroxyl groups is maintained. |

Below is a diagram illustrating the key structural features and conformational considerations for 3,6-Dibromo-2-fluorophenylboronic acid.

Caption: Predicted structural features of 3,6-Dibromo-2-fluorophenylboronic acid.

Spectroscopic Characterization

The structural features of 3,6-Dibromo-2-fluorophenylboronic acid can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two adjacent protons on the phenyl ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms. The hydroxyl protons of the boronic acid will appear as a broad singlet, which may exchange with D₂O.

-

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts reflecting the substitution pattern. The carbon atom attached to the boron (C-B) will have a characteristic chemical shift.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will show a singlet for the single fluorine atom.

-

¹¹B NMR: ¹¹B NMR spectroscopy is a powerful tool for studying boronic acids.[9][10] A signal in the range of 27-30 ppm is characteristic of the trigonal planar (sp² hybridized) boronic acid. Upon formation of a boronate ester or coordination with a Lewis base, this signal shifts upfield to the region of 5-15 ppm, indicating a change to a tetrahedral (sp³ hybridized) boron center.

Infrared (IR) Spectroscopy

The IR spectrum of 3,6-Dibromo-2-fluorophenylboronic acid will exhibit characteristic absorption bands that confirm its functional groups.[11]

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the boronic acid hydroxyl groups, indicative of hydrogen bonding.

-

B-O Stretch: A strong band around 1350-1400 cm⁻¹ is characteristic of the B-O stretching vibration.

-

C-Br Stretch: Vibrations corresponding to the C-Br bonds will appear in the fingerprint region, typically below 700 cm⁻¹.

-

C-F Stretch: A band in the region of 1100-1300 cm⁻¹ can be attributed to the C-F stretching vibration.

Synthesis of 3,6-Dibromo-2-fluorophenylboronic acid

A plausible and efficient synthesis of 3,6-Dibromo-2-fluorophenylboronic acid can be designed based on established methodologies for the preparation of substituted phenylboronic acids.[12][13] The most common approach involves a lithium-halogen exchange followed by trapping with a borate ester.

Proposed Synthetic Protocol:

-

Starting Material: The synthesis would commence with a suitable precursor, such as 1,4-dibromo-2-fluoro-3-iodobenzene.

-

Lithium-Halogen Exchange: The starting material is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to selectively perform a lithium-iodine exchange, generating a highly reactive aryllithium intermediate.

-

Borylation: The aryllithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. This forms a boronate ester intermediate.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl). This step converts the boronate ester into the desired 3,6-Dibromo-2-fluorophenylboronic acid.

-

Purification: The crude product can be purified by extraction and subsequent recrystallization or column chromatography.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic workflow for 3,6-Dibromo-2-fluorophenylboronic acid.

Applications in Organic Synthesis and Medicinal Chemistry

The unique substitution pattern of 3,6-Dibromo-2-fluorophenylboronic acid makes it a valuable building block for the synthesis of complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent candidate for use in Suzuki-Miyaura cross-coupling reactions.[14][15][16] The boronic acid functionality can be coupled with a wide range of aryl or vinyl halides or triflates. The presence of the two bromine atoms offers the potential for sequential or iterative cross-coupling reactions, allowing for the controlled, stepwise introduction of different aryl or alkyl groups.[17][18] This makes it a powerful tool for the construction of highly substituted biaryl and polyaryl structures, which are common motifs in pharmaceuticals and organic materials.

Medicinal Chemistry and Drug Discovery

Boron-containing compounds are gaining increasing attention in medicinal chemistry.[1][19][20][21] The boronic acid moiety can act as a pharmacophore, forming reversible covalent bonds with diols present in biological targets such as carbohydrates and enzyme active sites. The lipophilic nature of the dibrominated phenyl ring can enhance membrane permeability and target engagement. 3,6-Dibromo-2-fluorophenylboronic acid can serve as a versatile scaffold for the synthesis of novel drug candidates. The bromine atoms can be retained to modulate the electronic properties and steric profile of the molecule or can be further functionalized through subsequent cross-coupling reactions to build molecular diversity.

Conclusion

3,6-Dibromo-2-fluorophenylboronic acid is a molecule whose chemical potential is deeply rooted in its molecular structure and conformation. By understanding the interplay of steric hindrance from the bromine atoms and the potential for intramolecular hydrogen bonding involving the fluorine atom, researchers can better predict and control its reactivity. This in-depth knowledge is crucial for its effective utilization in advanced organic synthesis, particularly in the construction of complex, highly substituted aromatic systems. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the strategic application of well-characterized building blocks like 3,6-Dibromo-2-fluorophenylboronic acid will undoubtedly play an increasingly important role.

References

-

Madura, I. D., Czerwińska, K., & Sołdańska, D. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. Crystal Growth & Design, 14(11), 5912-5923. [Link]

-

Dąbrowski, M., & Kubicki, M. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3421. [Link]

-

Sas, E. B., et al. (2015). FT-IR, FT-Raman, NMR and UV–Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1315-1333. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). A One-Pot Synthesis of Tetrabutylammonium Aryl- and Hetaryltrifluoroborates from Boronic Acids. Organic Syntheses, 86, 20. [Link]

-

Ahmadi, S., et al. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(1), 127-137. [Link]

-

Karabacak, M., & Kurt, M. (2016). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Journal of Chemical and Pharmaceutical Research, 8(8), 1-13. [Link]

-

Silla, J. M., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1127-1134. [Link]

-

Silla, J. M., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PubMed, 23760101. [Link]

-

dos Santos, A. G., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(16), 4983. [Link]

-

Udvardy, A., et al. (2018). Suzuki-Miyaura cross-coupling of phenylboronic acid and aryl dihalides catalysed by Na2[Pd(dPhHSS)]. ResearchGate. [Link]

-

Molander, G. A., et al. (2013). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 153-163. [Link]

-

Silla, J. M., et al. (2013). 2- and 4-fluorophenylboronic acids (1 and 2) and 2-substituted... ResearchGate. [Link]

-

Al-Masum, M., & Ng, D. (2017). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

-

Ossowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2348-2356. [Link]

-

Farrell, M., et al. (2024). N-(2,4-difluorophenyl)-2-fluorobenzamide. DORAS | DCU Research Repository. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Bull, S. D., et al. (2011). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Bath. [Link]

-

Atilgan, E., & Aydin, M. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 567. [Link]

-

Kwak, D. H., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4056-4063. [Link]

- Google Patents. (2015). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

da Silva, F. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3623. [Link]

-

Kim, D., & Ko, H. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2191-2214. [Link]

-

Li, W., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(23), 4371-4373. [Link]

-

Silla, J. M., et al. (2013). Supporting Information Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboroni. Beilstein Journals. [Link]

-

de Oliveira, M. C. F., et al. (2021). Boron in Medicinal and Organic Chemistry. Current Organic Chemistry, 25(14), 1640-1656. [Link]

-

Brind, T., et al. (2020). Synthesis of branched pro‐fluorophores 3–6 and pro‐fluorophore 2. A)... ResearchGate. [Link]

-

Penchala, S. C., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(19), 4426. [Link]

-

K. C., S., & Tiwari, R. K. (2015). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 7(14), 1871-1886. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. 2-Fluorophenylboronic acid | 1993-03-9 [chemicalbook.com]

- 13. sites.pitt.edu [sites.pitt.edu]

- 14. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 19. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

3,6-Dibromo-2-fluorophenylboronic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3,6-Dibromo-2-fluorophenylboronic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Advancing Pharmaceutical Research

In the landscape of modern drug discovery and development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's viability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. 3,6-Dibromo-2-fluorophenylboronic acid is a key building block in medicinal chemistry, frequently employed in the synthesis of complex organic molecules through reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in creating novel therapeutics, including potential anticancer agents and enzyme inhibitors, makes a thorough understanding of its solubility profile not just beneficial, but essential for researchers, scientists, and drug development professionals.[2][3][4]

This guide provides a comprehensive overview of the solubility of 3,6-Dibromo-2-fluorophenylboronic acid in common organic solvents. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and offer insights into the practical implications of these findings. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust and the information provided is both accurate and actionable.

Understanding the Solubility of Phenylboronic Acids: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] Phenylboronic acids, including 3,6-Dibromo-2-fluorophenylboronic acid, possess both polar and non-polar characteristics. The phenyl ring and the bromine atoms contribute to its non-polar, lipophilic nature, while the boronic acid functional group (-B(OH)₂) and the fluorine atom introduce polarity.

The solubility of phenylboronic acid itself has been shown to be high in polar aprotic solvents like ethers and ketones, moderate in less polar solvents such as chloroform, and very low in non-polar hydrocarbons.[6][7] The presence of two bromine atoms and a fluorine atom on the phenyl ring of 3,6-Dibromo-2-fluorophenylboronic acid is expected to influence its solubility profile in several ways:

-

Increased Molecular Weight and Halogen Bonding: The heavy bromine atoms significantly increase the molecular weight (297.71 g/mol ) and introduce the potential for halogen bonding, which could enhance solubility in specific halogenated or electron-donating solvents.

-

Electron-Withdrawing Effects: The fluorine and bromine atoms are electron-withdrawing, which can affect the acidity of the boronic acid and its ability to form hydrogen bonds with protic solvents.

-

Crystal Lattice Energy: The arrangement of the molecules in the solid state (crystal lattice) plays a crucial role. A more stable crystal lattice will require more energy to break, leading to lower solubility.

Given these structural features, it is anticipated that 3,6-Dibromo-2-fluorophenylboronic acid will exhibit good solubility in polar aprotic solvents and limited solubility in non-polar and some protic solvents. However, empirical determination remains the gold standard for accurately quantifying its solubility.

Quantitative Solubility Data

| Organic Solvent | Solvent Type | Expected Solubility (Qualitative) | Experimentally Determined Solubility ( g/100 mL) |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | High | |

| Acetone | Polar Aprotic Ketone | High | |

| Dichloromethane (DCM) | Halogenated | Moderate | |

| Chloroform | Halogenated | Moderate | |

| Ethyl Acetate | Polar Aprotic Ester | Moderate | |

| Methanol | Polar Protic | Moderate to Low | |

| Ethanol | Polar Protic | Moderate to Low | |

| Toluene | Non-polar Aromatic | Low | |

| Hexane | Non-polar Aliphatic | Very Low |

Experimental Protocol for Determining Solubility

This section provides a detailed, step-by-step methodology for determining the solubility of 3,6-Dibromo-2-fluorophenylboronic acid in various organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

3,6-Dibromo-2-fluorophenylboronic acid (purity ≥98%)

-

Analytical balance (±0.1 mg accuracy)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Scintillation vials or other suitable sealed containers

-

A selection of organic solvents (HPLC grade)

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 3,6-Dibromo-2-fluorophenylboronic acid and all solvents used.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.[8] May cause skin and eye irritation.[9][11] Harmful if swallowed or inhaled.[9]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3,6-Dibromo-2-fluorophenylboronic acid.

Caption: Experimental workflow for determining the solubility of 3,6-Dibromo-2-fluorophenylboronic acid.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,6-Dibromo-2-fluorophenylboronic acid to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Sample Collection:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.

-

-

Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 3,6-Dibromo-2-fluorophenylboronic acid of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Causality Behind Experimental Choices and Trustworthiness

The described protocol is designed to be a self-validating system, ensuring the trustworthiness of the results. Here's the rationale behind key experimental choices:

-

Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Constant Temperature Equilibration: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Centrifugation and Filtration: These steps are essential for the complete removal of undissolved solid, preventing overestimation of the solubility.

-

Validated Analytical Method: The use of a validated technique like HPLC or UV-Vis spectrophotometry provides a reliable and accurate means of quantifying the solute concentration.

-

Calibration Curve: This ensures that the quantification is based on a direct comparison to known standards, minimizing systematic errors.

By adhering to this protocol, researchers can be confident in the accuracy and reliability of their solubility data, which is crucial for making informed decisions in process development and formulation design.

Conclusion

A comprehensive understanding of the solubility of 3,6-Dibromo-2-fluorophenylboronic acid in organic solvents is a critical enabler for its effective use in research and drug development. While specific quantitative data is best determined experimentally, the theoretical framework and the detailed protocol provided in this guide offer a robust foundation for researchers to obtain this vital information. The insights gained from such studies will undoubtedly facilitate the advancement of synthetic methodologies and the development of novel therapeutics.

References

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

- 4. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

thermal stability and decomposition of 3,6-Dibromo-2-fluorophenylboronic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,6-Dibromo-2-fluorophenylboronic Acid

Abstract

3,6-Dibromo-2-fluorophenylboronic acid is a highly functionalized organoboron compound with significant potential as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the development of novel pharmaceuticals and advanced materials. The utility of such reagents is intrinsically linked to their stability under various processing conditions. This technical guide provides a comprehensive analysis of the anticipated thermal stability and decomposition pathways of 3,6-Dibromo-2-fluorophenylboronic acid. While direct experimental data for this specific molecule is not extensively published, this paper synthesizes foundational principles of arylboronic acid chemistry, the influence of halogen substituents, and standard thermal analysis methodologies to construct a predictive framework. We will explore the principal thermal events, including intermolecular dehydration to form the corresponding boroxine, and potential high-temperature degradation routes such as protodeboronation and fragmentation. This guide is intended for researchers, chemists, and drug development professionals, providing both a theoretical understanding and practical, field-proven protocols for empirical validation.

Introduction to 3,6-Dibromo-2-fluorophenylboronic Acid

Arylboronic acids are a cornerstone of modern synthetic chemistry, prized for their versatility, general stability, and relatively low toxicity.[1] The subject of this guide, 3,6-Dibromo-2-fluorophenylboronic acid, presents a unique combination of substituents on the phenyl ring. The ortho-fluorine atom and two bromine atoms introduce significant electronic and steric influences that can modulate reactivity in cross-coupling reactions and impact the compound's overall stability. Understanding the thermal behavior is critical for:

-

Storage and Handling: Defining safe long-term storage conditions to prevent degradation.

-

Reaction Optimization: Establishing thermal limits for reactions to avoid reagent decomposition and byproduct formation.

-

Process Safety: Identifying potential thermal hazards during scale-up operations.

This guide will first outline the fundamental thermal reactions common to all arylboronic acids and then postulate a specific decomposition pathway for the title compound, grounded in established chemical principles. Finally, we will provide detailed, self-validating experimental protocols to enable researchers to rigorously characterize its thermal properties.

Physicochemical and Structural Properties

A summary of the key identifiers and properties for 3,6-Dibromo-2-fluorophenylboronic acid is provided below.

| Property | Value | Source |

| IUPAC Name | (3,6-Dibromo-2-fluorophenyl)boronic acid | [2] |

| CAS Number | 870778-92-0 | [2][3] |

| Molecular Formula | C₆H₄BBr₂FO₂ | |

| Molecular Weight | 297.71 g/mol | [4] |

| Appearance | Typically a white to off-white solid | General |

| Canonical SMILES | B(C1=C(C(=C(C=C1)Br)Br)F)(O)O |

Foundational Principles of Arylboronic Acid Thermal Decomposition

The thermal decomposition of arylboronic acids is not a simple, single-step process. It typically involves several key transformations, the prevalence of which depends on temperature, atmosphere, and the specific substituents on the aromatic ring.

Reversible Dehydration and Boroxine Formation

The most common and well-understood thermal process for boronic acids is intermolecular dehydration (anhydrification) to form a cyclic trimer known as a boroxine.[1][5] This is a reversible condensation reaction, and for many arylboronic acids, an equilibrium exists between the monomeric acid and the trimeric anhydride even at ambient conditions.

The reaction is driven forward by heat, often under vacuum or with a dehydrating agent, to remove the water byproduct.[5] The stability of the B-O bonds in the boroxine ring is significant.[6] This transformation is a primary cause of mass loss observed in thermogravimetric analysis (TGA) at moderate temperatures (typically 100-220°C).

Caption: Equilibrium between an arylboronic acid and its corresponding boroxine.

Influence of Halogen Substituents

The electronic properties of the aryl ring substituents directly impact the stability of the C-B bond and the Lewis acidity of the boron center.

-

Electron-Withdrawing Effects: Fluorine and bromine are strongly electron-withdrawing groups. This effect increases the Lewis acidity of the boron atom, which can influence its interaction with nucleophiles and its propensity to form adducts.[7]

-